molecular formula C19H17F3N2O3 B2962547 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide CAS No. 921810-66-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2962547
CAS RN: 921810-66-4
M. Wt: 378.351
InChI Key: SMEFLMODHCXZHS-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N2O3 and its molecular weight is 378.351. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Approaches and Characterization : The chemical compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide, due to its complex structure, requires sophisticated synthesis approaches. Research in related areas has shown that the synthesis of such compounds often involves multi-step reactions, including cyclization, N-alkylation, and introduction of functional groups through reactions like the Weitz−Scheffer oxidation and dimethyldioxirane oxidation. These processes result in the formation of various heterocyclic compounds, which are then characterized using techniques such as Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, 13C-Nuclear Magnetic Resonance, and High-Resolution Mass Spectra to confirm their structures (Levai et al., 2002).

Molecular Structure Elucidation : Advanced computational methods, such as DFT (Density Functional Theory) studies, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, play a crucial role in elucidating the molecular structure, charge distribution, and reactivity regions of these compounds. Such studies are crucial for understanding the electronic properties and potential reactivity of the compound (Almansour et al., 2016).

Potential Applications in Material Science

Nonlinear Optical Properties : Compounds with similar structural frameworks have been investigated for their potential in nonlinear optical (NLO) applications. Computational hyperpolarizability studies indicate that certain configurations and substitutions can significantly enhance NLO properties, suggesting that with appropriate functionalization, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide could be a candidate for NLO applications. This opens up research avenues in photonics and optoelectronics (Almansour et al., 2016).

Polymeric Materials with Enhanced Properties : The incorporation of complex molecules like N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide into polymeric backbones could lead to materials with unique properties. Aromatic polyamides, for instance, have been synthesized with pendent groups leading to materials that exhibit good thermal stability, solubility in organic solvents, and the ability to form thin, flexible films. These materials also demonstrate fluorescence, suggesting applications in sensory materials and optoelectronic devices (Sava et al., 2003).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-18(2)10-27-15-9-13(7-8-14(15)24-17(18)26)23-16(25)11-3-5-12(6-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEFLMODHCXZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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